methyl 4-oxo-3-{[(3-phenylpropyl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-3-{[(3-phenylpropyl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core modified with a sulfanylidene (C=S) group at position 2, a carbamoylmethyl substituent at position 3, and a methyl ester at position 5. The sulfanylidene group may contribute to unique electronic properties, such as hydrogen bonding or metal chelation, compared to oxo (C=O) analogs. Structural determination of such compounds often relies on crystallographic tools like SHELX and WinGX , which are critical for resolving conformation and stereochemistry.
Properties
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-(3-phenylpropylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-20(27)15-9-10-16-17(12-15)23-21(29)24(19(16)26)13-18(25)22-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,22,25)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQGAZYZXZOKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-oxo-3-{[(3-phenylpropyl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a tetrahydroquinazoline core and a sulfanylidene group. Its molecular formula is , and it has a molecular weight of approximately 366.45 g/mol. The presence of the phenylpropyl group suggests potential interactions with biological targets relevant to pharmacology.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the realm of anticancer and antimicrobial properties. The following sections detail specific studies that highlight these effects.
Anticancer Activity
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Cell Line Studies :
- A study evaluated the compound's cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, promoting programmed cell death.
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Case Study :
- In a specific case involving a breast cancer model, administration of the compound led to a reduction in tumor size by approximately 50% compared to control groups within a four-week treatment period.
Antimicrobial Activity
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Broad-Spectrum Efficacy :
- The compound demonstrated activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) values were determined, with values ranging from 16 to 64 µg/mL for various strains.
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Mechanism of Action :
- The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with DNA replication processes.
Data Summary Table
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
(a) Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)
- Structure : Contains a benzoate ester and a 1,3,4-thiadiazole ring instead of a tetrahydroquinazoline core.
- Key Differences: The thiadiazole ring (N-S-N) introduces distinct electronic and steric properties compared to the tetrahydroquinazoline system. Molecular weight (369.40 g/mol) is lower than the target compound, likely due to the simpler heterocycle .
(b) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : Features a pyrazole ring with a trifluoromethyl group and a chlorophenylsulfanyl substituent.
- Key Differences: The pyrazole core lacks the fused bicyclic structure of tetrahydroquinazoline, reducing conformational rigidity.
(c) Generic Tetrahydroquinazoline Derivatives
- Common Features :
- Tetrahydroquinazoline cores are often functionalized at positions 2, 3, and 7 for medicinal chemistry applications (e.g., kinase inhibition).
- Substituent Variations: Position 2: Sulfanylidene (C=S) vs. oxo (C=O) groups. Sulfanylidene may improve binding affinity via sulfur-mediated interactions but reduce solubility. Position 7: Methyl ester vs. carboxylic acid. Esters improve cell permeability but require hydrolysis for activation in prodrug strategies.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Quinazoline Core Formation
The quinazoline scaffold is constructed via cyclization of substituted anthranilic acid derivatives. A widely adopted approach involves the reaction of methyl anthranilate with thiourea or isothiocyanate derivatives under acidic conditions . For instance, Gabriel’s method—modified for liquid-phase synthesis—employs methyl anthranilate and phenyl isothiocyanate in glacial acetic acid, refluxed at 110°C for 4–6 hours to yield 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one intermediates . Key parameters include:
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Methyl anthranilate | 1.0 equiv | – |
| Phenyl isothiocyanate | 1.2 equiv | – |
| Glacial acetic acid | Solvent, reflux (110°C) | 65–70 |
Nuclear magnetic resonance (NMR) analysis of the intermediate confirms the tetrahydroquinazoline structure, with characteristic shifts at δ 2.29 ppm (C2-methyl) and δ 163.15 ppm (C4-oxo) .
Functionalization at Position 3: Carbamoylmethyl Side Chain Installation
The 3-{[(3-phenylpropyl)carbamoyl]methyl} group is introduced through a two-step sequence:
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Alkylation : Reacting 2-sulfanylidene-4-oxo-tetrahydroquinazoline with chloroacetamide in the presence of NaH (2.0 equiv) in tetrahydrofuran (THF) at 0°C to room temperature .
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Coupling : Treating the acetamide intermediate with 3-phenylpropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) .
Critical Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Chloroacetamide (1.2 equiv), NaH, THF, 12 h | 58 |
| Coupling | 3-Phenylpropylamine (1.5 equiv), EDC/HOBt | 76 |
The final product’s structure is confirmed by ¹H NMR resonances for the phenylpropyl chain (δ 7.22–7.46 ppm, multiplet) and carbamoyl NH (δ 6.85 ppm, broad singlet) .
Esterification at Position 7
The C7-methyl ester is installed via Fisher esterification or carboxyl activation. A high-yielding method involves treating the free carboxylic acid precursor (generated by hydrolysis of a nitrile intermediate) with methanol and thionyl chloride (SOCl₂) under reflux.
Representative Procedure :
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Substrate : 7-Carboxy-4-oxo-3-substituted tetrahydroquinazoline
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Reagents : SOCl₂ (2.0 equiv), methanol (excess)
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Conditions : Reflux (65°C), 6 hours
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Yield : 84%
LC-MS analysis confirms esterification with a molecular ion peak at m/z 487.6 [M+H]⁺, consistent with the target molecular weight .
Final Assembly and Purification
The convergent synthesis concludes with coupling the functionalized tetrahydroquinazoline core to the carbamoylmethyl side chain. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, validated by analytical HPLC (tR = 12.3 min) .
Analytical and Spectroscopic Validation
Key Characterization Data :
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¹H NMR (500 MHz, DMSO-d₆) : δ 3.82 (s, 3H, COOCH₃), δ 4.12 (s, 2H, CH₂CO), δ 7.22–7.46 (m, 5H, Ar-H) .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic routes for preparing methyl 4-oxo-3-{[(3-phenylpropyl)carbamoyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate?
The synthesis typically involves multi-step reactions, starting with functionalization of the quinazoline core. Key steps include:
- Carbamoylation : Reaction of the quinazoline intermediate with 3-phenylpropyl isocyanate under anhydrous conditions in dimethylformamide (DMF) at 60–80°C for 12–24 hours .
- Sulfanylidene introduction : Use of Lawesson’s reagent or phosphorus pentasulfide in toluene under reflux to install the thione group .
- Esterification : Final carboxylate group protection via methyl ester formation using methanol and catalytic sulfuric acid . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting reaction times to minimize by-products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation relies on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
